N-(2-(Difluoromethoxy)benzyl)-N-ethylpiperidin-4-amine
Description
N-(2-(Difluoromethoxy)benzyl)-N-ethylpiperidin-4-amine is a synthetic piperidine derivative characterized by a benzyl group substituted with a difluoromethoxy (-OCHF₂) moiety at the 2-position and an ethyl group attached to the piperidine nitrogen.
Properties
Molecular Formula |
C15H22F2N2O |
|---|---|
Molecular Weight |
284.34 g/mol |
IUPAC Name |
N-[[2-(difluoromethoxy)phenyl]methyl]-N-ethylpiperidin-4-amine |
InChI |
InChI=1S/C15H22F2N2O/c1-2-19(13-7-9-18-10-8-13)11-12-5-3-4-6-14(12)20-15(16)17/h3-6,13,15,18H,2,7-11H2,1H3 |
InChI Key |
JUFDHAWKUSEAOF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1OC(F)F)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Nucleophilic Substitution:
Industrial Production:
- Information on large-scale industrial production methods for this specific compound is limited. it’s likely that similar synthetic routes are employed.
Chemical Reactions Analysis
N-(2-(Difluoromethoxy)benzyl)-N-ethylpiperidin-4-amine can undergo various reactions:
-
Reductive Amination
- Reacting the compound with an amine (e.g., ammonia or an amine derivative) and a reducing agent (e.g., NaBH₃CN) leads to reductive amination.
- Major product: this compound.
-
Free Radical Bromination
- The benzylic position can undergo bromination using N-bromosuccinimide (NBS) as the bromine source.
- Major product: N-(2-(Difluoromethoxy)benzyl)-N-ethylsuccinimide.
Scientific Research Applications
-
Medicinal Chemistry
- Potential use as a scaffold for designing novel drugs targeting specific receptors.
- Exploration of its pharmacological properties and potential therapeutic applications.
-
Chemical Biology
- Investigation of its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Mechanism of Action
- The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., receptors, enzymes) and modulating cellular processes.
- Further studies are needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : Fluorinated groups (e.g., -OCHF₂, -CF₃) increase logP values, enhancing blood-brain barrier penetration. However, excessive fluorination (e.g., trifluoroethoxy) may lead to toxicity risks .
- Metabolic Stability : Difluoromethoxy groups resist oxidative metabolism better than methoxy (-OCH₃) or hydroxy (-OH) groups, as seen in .
- Salt Forms : Dihydrochloride salts (e.g., ) improve aqueous solubility, which is critical for oral bioavailability .
Therapeutic Implications
- Anticancer Potential: Compounds with fluorinated benzyl groups (e.g., ) exhibit anticancer activity, suggesting the target compound may share similar mechanisms, such as kinase inhibition .
- CNS Applications : Piperidine derivatives with aromatic substituents (e.g., thiophene in ) are explored for neurological disorders. The difluoromethoxy group’s balance of lipophilicity and stability may position the target compound for such applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
